molecular formula C27H28N4O2 B566147 BIX02189 CAS No. 1094614-85-3

BIX02189

Cat. No.: B566147
CAS No.: 1094614-85-3
M. Wt: 440.547
InChI Key: HOMJAAIVTDVQJA-IZHYLOQSSA-N
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Description

BIX 02189 is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5) with an IC50 of 1.5 nM. It also inhibits ERK5 (Extracellular signal-regulated kinase 5) catalytic activity with an IC50 of 59 nM . This compound is widely used in scientific research due to its specificity and effectiveness in inhibiting these kinases.

Mechanism of Action

Target of Action

BIX02189 is an experimental, small molecule inhibitor that primarily targets mitogen-activated protein kinase kinase 5 (MEK5) and ERK5 (MAPK7) . It is more potent than BIX02188, a compound described in the same context . This compound also inhibits the catalytic activity of ERK5 .

Mode of Action

this compound blocks MEK5 and ERK5 catalytic activity with IC50 values of 1.5 nM and 59 nM, respectively . It shows inhibitory activity against CSF1R (FMS) with an IC50 of 46 nM but displays no activity against related kinases MEK1, MEK2, ERK1, p38α, JNK2, EGFR, and STK16 with IC50 values of >3.7 μM . This compound inhibits phosphorylation of ERK5 and activation of the downstream transcription factor target MEF2C .

Biochemical Pathways

this compound affects the Raf/MEK/ERK cascade, inhibiting viral protein synthesis and the release of influenza virus . It also inhibits the phosphorylation of ERK5 and activation of the downstream transcription factor target MEF2C . In a wider kinase screening panel, this compound inhibited RPS6KA6 (RSK4) by 94%, RPS6KA3 (RSK2) by 88%, p90RSK by 52%, LCK by 94%, KIT by 69%, JAK3 by 55%, FGFR1 by 76%, CSF1R (FMS) by 96% and ABL by 81% .

Pharmacokinetics

The solubility of this compound in DMSO is 88 mg/mL at 25°C . It is insoluble in water and has a solubility of 88 mg/mL in ethanol at 25°C . The compound can be stored for 2 years at -20°C in powder form, for 2 weeks at 4°C in DMSO, and for 6 months at -80°C in DMSO .

Result of Action

this compound inhibits the activation of ERK5, suppresses C-terminus of Hsc70-interacting protein (CHIP) mediated p53 ubiquitination, leading to the reverse of the protective effect caused by laminar flow (L-flow) in human umbilical vein endothelial cells (HUVECs) exposed to 15d-PGJ2 . It also inhibits MEK5/ERK5/MEF2C-driven luciferase expression in HeLa and HEK293 cells .

Action Environment

The action of this compound can be influenced by environmental factors such as fluid shear stress. For instance, cyclic fluid shear stress promotes osteoblastic cells proliferation through the ERK5 signaling pathway . This compound (10 uM) inhibits ERK5 phosphorylation, and reduces myocyte enhancer factor 2 (MEF2) transcriptional activity in neonatal rat cardiomyocytes (NRCMs) stimulated by isoproterenol .

Biochemical Analysis

Biochemical Properties

BIX02189 selectively inhibits the catalytic activity of MEK5, a member of the mitogen-activated protein kinase (MAPK) family . It does not inhibit other closely related kinases such as MEK1, MEK2, ERK2, and JNK2 . This compound also inhibits ERK5, another member of the MAPK family . The inhibition of these kinases by this compound can affect various biochemical reactions within the cell, altering the activity of numerous enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in HeLa cells, a model of human cervical cancer cells, this compound inhibits the phosphorylation of ERK5 but not ERK1/2 . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP binding site of the TGF-β type I receptor (TβRI), thereby inhibiting its kinase activity . This inhibition prevents the activation of downstream signaling pathways, including the phosphorylation of ERK5 and the transcription of the downstream substrate MEF2C .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, this compound has been shown to significantly inhibit collagen accumulation and fibrogenic histological changes in the lung tissues of bleomycin-treated mice

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIX 02189 involves multiple steps, including the formation of the core structure and subsequent functionalization. The compound is typically synthesized through a series of organic reactions, including amination and cyclization reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of BIX 02189 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually purified using techniques like crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

BIX 02189 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving BIX 02189 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMSO or ethanol under controlled temperature and pressure conditions .

Major Products

The major products formed from the reactions involving BIX 02189 depend on the specific reaction conditions. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Properties

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXOBLVQIVXKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025843
Record name (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265916-41-3
Record name (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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